Tomivosertib hydrochloride is synthesized as part of a pharmaceutical development effort aimed at targeting specific pathways in cancer cells. It is classified under small molecule drugs and is currently undergoing clinical trials to evaluate its efficacy and safety in treating various forms of cancer, including non-small cell lung cancer.
The synthesis of Tomivosertib hydrochloride involves several steps typical for small molecule drug development. Although specific proprietary methods may not be publicly disclosed, the general approach includes:
The detailed synthetic route remains proprietary but typically follows established organic synthesis protocols.
Tomivosertib hydrochloride has the molecular formula and a molecular weight of approximately 364.85 g/mol. The compound's structure features a central core that interacts with the target kinases, facilitating its inhibitory action.
The three-dimensional conformation of Tomivosertib can be modeled using software like PyMOL or ChemDraw, which aids in visualizing its interaction with biological targets.
Tomivosertib hydrochloride undergoes several chemical reactions that are crucial for its function as an inhibitor:
These interactions can be studied through techniques like molecular dynamics simulations to predict how the compound behaves in a biological environment.
Tomivosertib exerts its therapeutic effects by inhibiting the activity of MNK1 and MNK2 kinases. These kinases play significant roles in regulating protein synthesis through the phosphorylation of eukaryotic initiation factor 4E (eIF4E).
Tomivosertib hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulating the drug for clinical use.
Tomivosertib hydrochloride is primarily investigated for its applications in oncology:
Research continues to explore additional applications beyond oncology, potentially extending into other areas where MAP kinase pathways are relevant.
Tomivosertib hydrochloride (C₁₇H₂₁ClN₆O₂; CAS 1849590-02-8) is the hydrochloride salt of the selective MNK1/2 inhibitor tomivosertib (free base CAS 1849590-01-7). Its molecular weight is 376.84 g/mol, with an elemental composition of carbon (54.18%), hydrogen (5.62%), chlorine (9.41%), nitrogen (22.30%), and oxygen (8.49%) [1] [7]. The compound features a spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine] core substituted with a critical 6-aminopyrimidin-4-ylamino group at the 6'-position and a methyl group at the 8'-position. The hydrochloride salt forms via protonation of the pyrimidine nitrogen, enhancing aqueous solubility [1] [3].
Key Physicochemical Properties:
O=C(C1=C(C)C=C(NC2=NC=NC(N)=C2)C(N13)=O)NC43CCCCC4.Cl
; InChIKey: WBGPPUUXCGKTSC-UHFFFAOYSA-N
[1] [7]. Table 1: Experimental vs. Calculated Physicochemical Parameters
Parameter | Experimental Value | Calculated Value (RDKit) |
---|---|---|
Molecular Weight | 376.84 g/mol | 376.84 g/mol |
Hydrogen Bond Acceptors | 8 | 7 |
Hydrogen Bond Donors | 3 (free base) | 3 |
Rotatable Bonds | 2 | 2 |
Topological Polar Surface Area | - | 114.93 Ų |
cLogP | - | 1.63 |
Aromatic Rings | 2 (pyrimidine + imidazole) | 2 |
The synthesis of tomivosertib hydrochloride centers on constructing its spirocyclic core and optimizing the aminopyrimidine pharmacophore. The original route by Reich et al. (2018) involves a convergent strategy [1] [6]:
Key Synthetic Steps:
Optimization Milestones:
Table 2: Key Synthetic Intermediates and Yields
Intermediate | Reaction Step | Yield (%) |
---|---|---|
8'-Methyl-6'-chloro-spirocyclic core | Chlorination of dihydro precursor | 72 |
6'-((6-Aminopyrimidin-4-yl)amino) adduct | Nucleophilic substitution | 68 |
Tomivosertib free base | Deprotection/crystallization | 85 |
Tomivosertib hydrochloride | Salt formation | 95 |
Tomivosertib’s design stems from systematic SAR studies balancing potency, selectivity, and drug-like properties. The pyridone-aminal scaffold is essential for high-affinity MNK binding [1] [9].
Critical SAR Findings:
Selectivity Profile:Tomivosertib exhibits >400-fold selectivity over 98% of human kinases. At 1 μM, only two off-targets show inhibition:
Table 3: Impact of Structural Modifications on Activity
Modification Site | Structural Change | Effect on MNK1 IC₅₀ | Effect on eIF4E Phosphorylation (Cellular) |
---|---|---|---|
6'-Aminopyrimidine | Replacement with pyrazine | >200 nM | Inactive at 10 μM |
Spirocycle | Replacement with piperidine | 45 nM | IC₅₀ = 320 nM |
1'-Carbonyl | Reduction to alcohol | 180 nM | IC₅₀ >1 μM |
8'-Methyl | Hydrogen substitution | 12 nM | IC₅₀ = 110 nM |
The exceptional selectivity arises from tomivosertib’s unique binding mode, confirmed by MNK2 co-crystal structures. The inhibitor occupies the ATP-binding pocket, forming hydrogen bonds with the hinge region (Glu³⁵⁶) and hydrophobic interactions with Leu²⁴⁴ and Met²⁴⁸. The spirocyclohexane extends into a solvent-exposed region, minimizing steric clashes with divergent kinase residues [1] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7